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Compound of Interest

Compound Name: 4-Bromo-5-methylisatin

Cat. No.: B030822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold continues to be a cornerstone in medicinal chemistry, valued for its synthetic

accessibility and broad spectrum of biological activities. Among the myriad of isatin derivatives,

those featuring halogen and alkyl substitutions have garnered significant attention for their

potential as therapeutic agents. This guide provides a comparative analysis of the structure-

activity relationships (SAR) of 4-Bromo-5-methylisatin analogs, focusing on their anticancer

and antimicrobial properties. By presenting experimental data, detailed protocols, and visual

representations of relevant biological pathways, this document aims to serve as a valuable

resource for the scientific community engaged in the discovery and development of novel

isatin-based therapeutics.

Anticancer Activity of 4-Bromo-5-methylisatin
Analogs
The introduction of a bromine atom at the C4 position and a methyl group at the C5 position of

the isatin core has been explored as a strategy to enhance cytotoxic potency against various

cancer cell lines. The electron-withdrawing nature of the bromine and the lipophilic character of

the methyl group are thought to contribute to improved cellular uptake and target interaction.

Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected 4-Bromo-5-
methylisatin analogs and related derivatives from various studies. The data is presented as
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IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative

measure of cytotoxic potency.

Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Analog 1
4-Bromo-5-

methylisatin
K562 (Leukemia) >100 [1]

Analog 2

3-(p-

chlorobenzyliden

e)-4-bromo-5-

methylisatin

K562 (Leukemia) 8.5 [1]

Analog 3

3-(p-

methoxybenzylid

ene)-4-bromo-5-

methylisatin

K562 (Leukemia) 12.3 [1]

Analog 4
5-Bromo-N-

benzylisatin

Jurkat (T-cell

leukemia)
0.03 [2]

Analog 5
5-Methylisatin

derivative

A549 (Lung

Cancer)
42.43 [3]

Analog 6
5-Methylisatin

derivative

HepG2 (Liver

Cancer)
48.43 [3]

Analog 7

6-Bromo-4-

bromomethyl-7-

hydroxycoumarin

K562, LS180,

MCF-7
32.7 - 45.8 [4]

Note: The data presented is a compilation from different studies and direct comparison should

be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights
From the available data, several key SAR trends can be deduced:
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Substitution at the C3 Position: Unsubstituted 4-Bromo-5-methylisatin (Analog 1) shows

weak activity. However, the introduction of substituted benzylidene moieties at the C3

position (analogs 2 and 3) significantly enhances anticancer potency. This suggests that

modifications at this position are crucial for cytotoxic activity.

Role of N-Substitution: N-alkylation, such as the introduction of a benzyl group (Analog 4),

can dramatically increase cytotoxicity. This highlights the importance of the N1 position for

modulating the biological activity of the isatin core.

Impact of Bromo and Methyl Groups: While a direct comparison is limited, the potent activity

of brominated (Analog 4) and methylated (Analogs 5 and 6) isatins in various scaffolds

underscores the positive contribution of these substituents to anticancer efficacy. The

bromine atom, in particular, is often associated with enhanced activity.[5][6]

Antimicrobial Activity of 4-Bromo-5-methylisatin
Analogs
Isatin derivatives, particularly Schiff bases, have been investigated for their antimicrobial

properties. The presence of the 4-bromo and 5-methyl groups can influence the lipophilicity and

electronic properties of the molecules, potentially leading to improved penetration of microbial

cell membranes and inhibition of essential enzymes.

Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected

isatin-based Schiff bases, indicating their potency against various bacterial and fungal strains.
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Compound ID
Target
Microorganism

MIC (µg/mL) Reference

Isatin Schiff Base 1
Staphylococcus

aureus
1.6 [7]

Isatin Schiff Base 2 Escherichia coli 2.4 [7]

5-Substituted Isatin

Schiff Base 1

Staphylococcus

aureus
9.4 [8]

5-Substituted Isatin

Schiff Base 2
Aspergillus niger 12.3 [8]

5-Bromo isatin

derivative

Staphylococcus

aureus
- [9]

5-Bromo isatin

derivative
Bacillus subtilis - [9]

Note: The specific substitution patterns for the Schiff bases in the table can be found in the

cited literature. A direct comparison requires consulting the original studies.

Structure-Activity Relationship (SAR) Insights
Schiff Base Formation: The condensation of the C3-carbonyl group of the isatin ring with

primary amines to form Schiff bases is a common and effective strategy for generating

compounds with significant antimicrobial activity.[7][8]

Aromatic and Heterocyclic Moieties: The nature of the amine used for Schiff base formation

plays a critical role in determining the antimicrobial spectrum and potency. The incorporation

of various aromatic and heterocyclic rings can modulate the biological activity.

Impact of 5-Bromo Substitution: The presence of a bromine atom at the C5 position of the

isatin ring in Schiff base derivatives has been shown to be favorable for antimicrobial activity.

[9]

Experimental Protocols
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Synthesis of 4-Bromo-5-methylisatin Analogs (General
Procedure)
A common synthetic route to 3-substituted-4-bromo-5-methylisatin analogs involves a

condensation reaction.

Reactants

Reaction Conditions Product

4-Bromo-5-methylisatin

Reflux

Substituted Aromatic Aldehyde/Ketone

Solvent (e.g., Ethanol)

Catalyst (e.g., Piperidine) 3-Substituted-4-bromo-5-methylisatin Analog

Click to download full resolution via product page

General synthetic workflow for 3-substituted-4-bromo-5-methylisatin analogs.

Dissolution: 4-Bromo-5-methylisatin and a substituted aromatic aldehyde or ketone are

dissolved in a suitable solvent, such as ethanol.

Catalysis: A catalytic amount of a base, typically piperidine, is added to the mixture.

Reaction: The reaction mixture is heated under reflux for a specified period, and the progress

is monitored by thin-layer chromatography (TLC).
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Isolation and Purification: Upon completion, the reaction mixture is cooled, and the

precipitated product is collected by filtration, washed, and purified by recrystallization or

column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to measure cellular metabolic activity as an indicator of cell viability.
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Start

Seed cancer cells in a 96-well plate

Incubate (24h)

Treat cells with varying concentrations of isatin analogs

Incubate (48-72h)

Add MTT solution to each well

Incubate (2-4h)

Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals

Measure absorbance at 570 nm

Calculate IC50 values

End
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Workflow of the MTT assay for cytotoxicity evaluation.
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Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the 4-
Bromo-5-methylisatin analogs.

Incubation: The plates are incubated for a period of 48 to 72 hours.

MTT Addition: MTT solution is added to each well, and the plates are incubated for another

2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance is measured using a microplate reader at a

wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity
Isatin derivatives exert their anticancer effects through the modulation of various signaling

pathways, often leading to cell cycle arrest and apoptosis. A prominent target for many isatin-

based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key

regulator of angiogenesis.
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Simplified signaling pathway showing the inhibitory effect of isatin analogs on VEGFR-2.
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By inhibiting VEGFR-2, 4-Bromo-5-methylisatin analogs can block downstream signaling

cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for

cancer cell proliferation, survival, and angiogenesis.[10][11] Furthermore, many isatin

derivatives have been shown to induce apoptosis through intrinsic and extrinsic pathways,

making them multi-faceted anticancer agents.

Conclusion
The available data, though not exhaustive for the specific 4-Bromo-5-methylisatin scaffold,

strongly suggest that this class of compounds holds significant promise for the development of

novel anticancer and antimicrobial agents. The strategic placement of the bromo and methyl

groups on the isatin core, combined with modifications at the C3 and N1 positions, provides a

rich chemical space for optimizing biological activity. Further systematic studies focusing on a

library of 4-Bromo-5-methylisatin analogs are warranted to fully elucidate their structure-

activity relationships and to identify lead candidates for further preclinical and clinical

development. This guide serves as a foundational resource to inform such future research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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